molecular formula C6H7F3N2 B6612665 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole CAS No. 1365265-17-3

3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole

Cat. No. B6612665
CAS RN: 1365265-17-3
M. Wt: 164.13 g/mol
InChI Key: VSDPKAAHKPEFDG-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole, also known as DMTP, is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound, containing both a pyrazole ring and a trifluoromethyl group. DMTP has been used in a variety of laboratory experiments, including synthesis, biochemical and physiological research, and drug design.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and pKa Determination : The synthesis of various trifluoromethylazoles, including derivatives of 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole, was explored. The study focused on the determination of pKa values of acidic and basic trifluoromethyl heterocycles using 19F NMR spectroscopy. This research is significant in understanding the acidity and basicity of these compounds, which is crucial for their applications in different scientific fields (Jones et al., 1996).

Mass Spectrometry Analysis

  • Carbonylrhodium(I) Derivatives : The mass spectrometry behavior of carbonylrhodium(I) derivatives of 3,5-dimethyl- and 3,5-bis(trifluoromethyl)pyrazole was studied in detail. Different ionization techniques, such as Electron Impact and Field Desorption, were used to understand the molecular structure and reactivity of these compounds (Traldi et al., 1983).

Catalysis and Synthesis of Novel Compounds

  • Ionic Liquid as a Catalyst : Research demonstrated the efficacy of ionic liquids in the N-alkylation reaction of 3,5-dimethyl- and 5-trifluoromethyl-3-methyl-1H-pyrazoles. This study highlights the potential of using ionic liquids as catalysts in the synthesis of novel trifluoromethylated pyrazoles, offering better yields and shorter reaction times compared to traditional methods (Frizzo et al., 2009).

Biological and Pharmacological Studies

  • Tuberculostatic Activity : A series of functionalized pyrazoles derived from (trifluoromethyl)pyrazole containing a hydrazone group was synthesized, and their tuberculostatic activity was studied. This research contributes to the development of new therapeutic agents in combating tuberculosis (Bazhin et al., 2017).
  • DNA Binding and Cytotoxicity Studies : Bis-pyrazoles synthesized from 3,5-dimethyl pyrazole were examined for their interaction with DNA and in vitro cytotoxicity against cancer cell lines. This study provides valuable insights into the potential of these compounds as anticancer agents (Reddy et al., 2017).

Supramolecular Chemistry and Material Science

  • Molecular Structure Investigations : The molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties was investigated. This research is pivotal in the field of supramolecular chemistry, aiding the understanding of molecular interactions and the design of new materials (Shawish et al., 2021).

Kinetic Studies and Synthesis Techniques

  • Novel Synthesis Routes : The kinetic study of the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole was conducted, revealing the 'pseudo first order' rate law and exploring various reaction conditions. This study is crucial for optimizing the synthesis process of such compounds (Wang et al., 2015).

Antioxidant Activity and Molecular Docking

  • Antioxidant Candidates : A study on novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties focused on their antioxidant potential, supported by DPPH scavenging assay, DFT calculations, and molecular docking. This research is valuable for the development of new antioxidants (Kaddouri et al., 2020).

properties

IUPAC Name

3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c1-3-5(6(7,8)9)4(2)11-10-3/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDPKAAHKPEFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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